2-Chlorobenzoic Acid-d1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

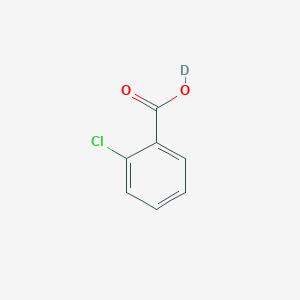

2-Chlorobenzoic Acid-d1 is a deuterated form of 2-Chlorobenzoic Acid, where one of the hydrogen atoms is replaced by deuterium. This compound is an organic molecule with the molecular formula C7H4DClO2. It is a white solid used in various scientific research applications, particularly in the field of chemistry.

作用機序

Target of Action

It’s known that this compound is used as a precursor to a variety of drugs, food additives, and dyes . More research is needed to identify specific molecular targets and their roles.

Mode of Action

It’s known that the chloride in the compound can be readily replaced by ammonia to form 2-aminobenzoic acid . This suggests that the compound may interact with its targets through substitution reactions. The exact changes resulting from these interactions would depend on the specific targets and the conditions of the reaction.

Biochemical Pathways

It’s known that the compound can be formed as an intermediate during the degradation of certain herbicides . This suggests that the compound may play a role in the detoxification pathways of these herbicides. The downstream effects of these pathways would depend on the specific herbicides and the organisms in which the pathways occur.

Pharmacokinetics

It’s known that the compound shows substrate saturation kinetics during uptake by certain bacterial strains . This suggests that the compound may have good bioavailability in these organisms. More research is needed to fully understand the pharmacokinetics of 2-Chlorobenzoic Acid-d1.

Result of Action

It’s known that the compound can be used as a precursor to a variety of drugs, food additives, and dyes . This suggests that the compound may have diverse effects depending on the specific products that are derived from it.

Action Environment

It’s known that the compound can be formed during the degradation of certain herbicides , suggesting that its action may be influenced by the presence of these herbicides in the environment. More research is needed to fully understand how environmental factors influence the action of this compound.

生化学分析

Biochemical Properties

2-Chlorobenzoic Acid-d1 plays a role in biochemical reactions. It is prepared by the oxidation of 2-chlorotoluene . The chloride is readily replaced by ammonia to 2-aminobenzoic acid . The nature of these interactions involves the displacement of the chloride group, leading to the formation of different compounds .

Cellular Effects

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, is involved in the degradation process by microorganisms .

Molecular Mechanism

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, undergoes reactions such as oxidation, hydrolysis, and displacement of the chloride group .

Temporal Effects in Laboratory Settings

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, has a melting point of 142 °C and a boiling point of 285 °C .

Metabolic Pathways

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, is involved in the degradation process by microorganisms .

準備方法

2-Chlorobenzoic Acid-d1 can be synthesized through several methods. One common laboratory method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

化学反応の分析

2-Chlorobenzoic Acid-d1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorobenzoyl chloride.

Reduction: Reduction reactions can convert it into 2-chlorobenzyl alcohol.

Decarboxylation: At elevated temperatures, it can undergo decarboxylation to form chlorobenzene.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and ammonia or diphenylphosphide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Chlorobenzoic Acid-d1 is widely used in scientific research due to its unique properties. In chemistry, it serves as a precursor for synthesizing various compounds, including drugs, food additives, and dyes . In biology and medicine, it is used in the study of metabolic pathways and enzyme reactions. Its deuterated form makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where it helps in elucidating molecular structures and dynamics.

類似化合物との比較

2-Chlorobenzoic Acid-d1 is similar to other chlorobenzoic acids, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid. it is unique due to its position of the chlorine atom at the 2-position, which influences its chemical reactivity and biological activity . Other similar compounds include 2-bromobenzoic acid and 2-fluorobenzoic acid, which have different halogen atoms but similar structural frameworks.

生物活性

2-Chlorobenzoic Acid-d1 (C7H5ClO2) is a deuterated derivative of 2-chlorobenzoic acid, which is recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential antimicrobial, anti-inflammatory, and plant growth-regulating properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by the presence of a chlorine atom at the ortho position of the benzoic acid structure. The deuteration at the carboxylic acid group enhances its stability and allows for tracing in biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-chlorobenzoic acid derivatives, including this compound. The compound was evaluated against various bacterial strains using the tube dilution method. Notably, it exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | pMIC (µM/ml) | Target Organism |

|---|---|---|

| This compound | 2.27 | Escherichia coli |

| Compound 6 (related derivative) | 1.91 | Staphylococcus aureus |

| Norfloxacin (standard drug) | 2.61 | Escherichia coli |

The synthesized derivatives showed greater efficacy compared to standard antibiotics, indicating their potential as alternatives in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through modulation of eicosanoid production .

Plant Growth Regulation

This compound plays a role as a plant hormone and metabolite. It has been implicated in various physiological processes within plants, including growth regulation and stress response. The compound's ability to influence plant metabolism makes it a valuable tool in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various chlorobenzoic acid derivatives demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the chemical structure could enhance antibacterial activity, providing insights into designing more effective antimicrobial agents .

Case Study 2: Plant Hormonal Activity

In agricultural trials, the application of this compound resulted in improved growth rates and stress resistance in crops. This suggests that the compound could be utilized as a growth regulator to enhance agricultural productivity under adverse conditions .

特性

IUPAC Name |

deuterio 2-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-DYCDLGHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。